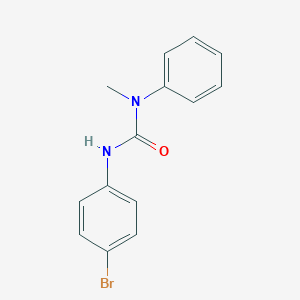
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl-, also known as BPU, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. BPU has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.
Mecanismo De Acción
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- inhibits PKC by binding to the enzyme's regulatory domain, which prevents its activation by phospholipids and other activators. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC by Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- leads to the induction of apoptosis in cancer cells, which is a programmed cell death process that is essential for maintaining tissue homeostasis.
Biochemical and Physiological Effects:
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has been shown to exhibit a wide range of biochemical and physiological effects. It inhibits PKC activity, which leads to the induction of apoptosis in cancer cells. Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- also inhibits the expression of various pro-inflammatory cytokines, including TNF-α and IL-1β, which are involved in the pathogenesis of many inflammatory diseases. In addition, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- inhibits angiogenesis, which is the process of new blood vessel formation, by blocking the activation of vascular endothelial growth factor (VEGF) receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has several advantages for lab experiments. It is a potent inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- is also relatively stable and has a long shelf life, which makes it easy to handle and store. However, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has some limitations as well. It has poor solubility in water, which can make it difficult to prepare stock solutions. In addition, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- can exhibit non-specific binding to other proteins, which can lead to false-positive results in some assays.
Direcciones Futuras
There are several future directions for research on Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl-. One area of interest is the development of Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the role of PKC in various disease states, including cancer, inflammation, and cardiovascular disease. Finally, the use of Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- as a therapeutic agent in preclinical and clinical studies is an exciting area of research that holds great promise for the treatment of cancer and other diseases.
Conclusion:
In conclusion, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- is a potent inhibitor of PKC that has been extensively studied for its anti-cancer properties. It exhibits a wide range of biochemical and physiological effects and has several advantages for lab experiments. However, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- also has some limitations, and there are several future directions for research on this compound. Overall, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- is a valuable tool for studying the role of PKC in various cellular processes and holds great promise for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- involves the reaction of 4-bromobenzaldehyde with N-methyl-N-phenylurea in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation reaction, followed by an intramolecular cyclization to form the final product.
Aplicaciones Científicas De Investigación
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- exerts its anti-tumor effects by inhibiting PKC, which is overexpressed in many cancer cells. In addition to its anti-cancer properties, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has also been shown to exhibit anti-inflammatory and anti-angiogenic effects.
Propiedades
Número CAS |
77585-87-6 |
|---|---|
Nombre del producto |
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- |
Fórmula molecular |
C14H13BrN2O |
Peso molecular |
305.17 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C14H13BrN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18) |
Clave InChI |
PUKRAPYHYPKWAP-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |
Otros números CAS |
77585-87-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)
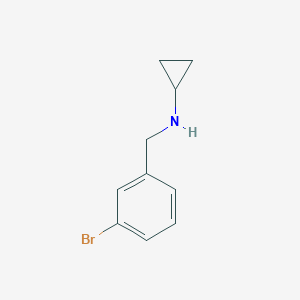
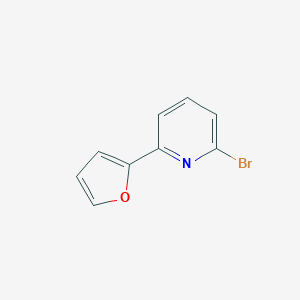
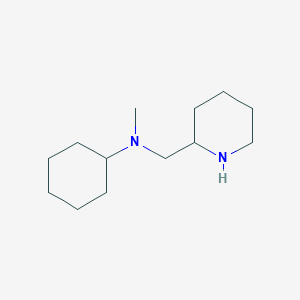
![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
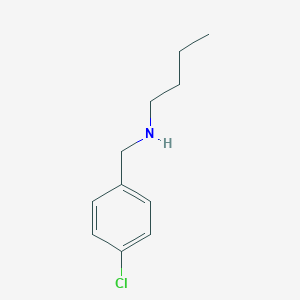
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

